

A Comparative Meta-Analysis of Quercetin Supplementation: Unveiling the Clinical Evidence

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Compound of Interest

Compound Name: *Quercetin*

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A comprehensive meta-analysis of randomized controlled trials (RCTs) reveals the multifaceted effects of **quercetin** supplementation on various health outcomes, including inflammation, cardiovascular health, and endurance performance. This guide provides an objective comparison of findings from multiple meta-analyses, supported by detailed experimental data and an exploration of the underlying molecular pathways. The information is tailored for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of the current clinical landscape of **quercetin**.

Key Findings Across Clinical Endpoints

Quercetin, a flavonoid found in many fruits and vegetables, has demonstrated a range of biological activities in preclinical studies. This meta-analysis of human clinical trials provides a quantitative assessment of its efficacy across different physiological systems.

Impact on Inflammatory Markers

Quercetin supplementation has been evaluated for its potential to modulate key inflammatory biomarkers. A significant reduction in C-reactive protein (CRP) has been observed, particularly at higher doses. However, the effects on other cytokines like interleukin-6 (IL-6) and tumor

necrosis factor-alpha (TNF- α) appear to be more context-dependent, with some meta-analyses showing significant reductions only in specific subpopulations.

Table 1: Meta-Analysis of **Quercetin** Supplementation on Inflammatory Markers

Outcome	Number of Studies/Arms	Total Participants	Quercetin Dosage (mg/day)	Duration of Supplementation	Effect Size (WMD or SMD)	95% Confidence Interval	p-value	Key Findings
C-Reactive Protein (CRP)	7 RCTs (10 arms)	Not specified	≥500	Not specified	WMD: -0.34 mg/L	-0.52 to -0.16	<0.001	Significant reduction in CRP levels, especially at doses above 500 mg/day. [1][2]
C-Reactive Protein (CRP)	16 RCTs	Not specified	Varied	Until Nov 2018	SMD: -0.64	-1.03 to -0.25	0.001	Significant decrease in CRP levels in patients with metabolic syndrome and related disorders. [3]

								No overall effect, but significant reduction with high-dose interventions and in females or subjects with diagnosed diseases.[4]
Interleukin-6 (IL-6)	5 studies	Not specified	High-dose interventions	Not specified	SMD: -0.69	-1.10 to -0.38	<0.05	
								No relevant overall effects on peripheral TNF- α were observed.[4]
TNF- α	4 studies	Not specified	Varied	Not specified	Not significant	-	>0.05	

WMD: Weighted Mean Difference; SMD: Standardized Mean Difference.

Cardiovascular Health Benefits

The impact of **quercetin** on cardiovascular health has been a primary focus of clinical research. Meta-analyses consistently show a significant, albeit modest, reduction in both systolic and diastolic blood pressure, with more pronounced effects at daily doses of 500 mg or higher. The effects on lipid profiles are more nuanced. While some analyses indicate a significant reduction in total and LDL cholesterol, particularly in individuals with metabolic syndrome, the impact on HDL cholesterol and triglycerides is less consistent across studies.

Table 2: Meta-Analysis of **Quercetin** Supplementation on Cardiovascular Risk Factors

Outcome	Number of Studies/Arms	Total Participants	Quercetin Dosage (mg/day)	Duration of Supplementation	Effect Size (WMD or SMD)	95% Confidence Interval	p-value	Key Findings
Systolic Blood Pressure (SBP)	7 trials (9 arms)	587	≥500	≥8 weeks	WMD: -4.45 mmHg	-7.70 to -1.21	0.007	Significant reduction in SBP, particularly at doses ≥500 mg/day.
Diastolic Blood Pressure (DBP)	7 trials (9 arms)	587	≥500	≥8 weeks	WMD: -2.98 mmHg	-3.64 to -2.31	<0.001	Significant reduction in DBP, particularly at doses ≥500 mg/day.
Total Cholesterol	16 RCTs	Not specified	Varied	Until Nov 2018	SMD: -0.98	-1.48 to -0.49	<0.001	Significant decrease in total cholesterol in patients with metabol

								ic syndro me.
LDL Cholest erol	16 RCTs	Not specifie d	Varied	Until Nov 2018	SMD: -0.88	-1.35 to -0.41	<0.001	Signific ant decreas e in LDL cholest erol in patients with metabol ic syndro me.
HDL Cholest erol	16 RCTs	Not specifie d	Varied	Until Nov 2018	Not significa nt	-	0.84	No significa nt effect on HDL cholest erol.
Triglyce rides	16 RCTs	Not specifie d	Varied	Until Nov 2018	Not significa nt	-	0.08	No significa nt effect on triglycer ides.

WMD: Weighted Mean Difference; SMD: Standardized Mean Difference.

Enhancement of Endurance Performance

The ergogenic potential of **quercetin** has been investigated in the context of endurance exercise. Meta-analyses suggest a statistically significant, though small, improvement in

endurance exercise capacity, including both VO₂max and endurance performance. The median dosage in these studies was 1000 mg per day.

Table 3: Meta-Analysis of **Quercetin** Supplementation on Endurance Performance

Outcome	Number of Studies	Total Participants	Quercetin Dosage (mg/day)	Median Duration of Supplementation	Effect Size (ES)	95% Confidence Interval	p-value	Key Findings
Endurance Capacity (VO2max & Performance)	11 studies	254	1000 (median)	11 days	ES: 0.15	0.02 to 0.27	0.021	Statistically significant but small improvement in human endurance exercise capacity.
Endurance Performance (Power Output)	7 articles	288	960 ± 127	26 ± 24 days	0.74% improvement	0.10 to 1.39	0.02	Significant improvement in endurance performance, particularly in untrained individuals.

Maximal Oxygen Consumption (VO ₂ max)	7 articles	288	1000 ± 0	8 ± 23 days	1.94% increase	0.30 to 3.59	0.02	Significant increase in VO ₂ max.
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ES: Effect Size (Standardized Mean Difference).

Experimental Protocols of Key Clinical Trials

To provide a deeper understanding of the evidence, the methodologies of influential clinical trials cited in these meta-analyses are detailed below.

Blood Pressure and Metabolic Syndrome Study (Egert et al., 2009)

- Study Design: A double-blinded, placebo-controlled cross-over trial.
- Participants: Ninety-three overweight or obese subjects with metabolic syndrome traits.
- Intervention: 150 mg/day of **quercetin** for 6 weeks, followed by a 5-week washout period before crossing over to the placebo arm.
- Blood Pressure Measurement: Blood pressure was measured in a seated position after a 5-10 minute rest period using a validated oscillometric device. Three readings were taken at 2-minute intervals, and the average of the last two readings was used for analysis.
- Lipid Profile Analysis: Fasting blood samples were collected to measure total cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays. LDL-cholesterol was calculated using the Friedewald formula.
- Inflammatory Marker Analysis: High-sensitivity C-reactive protein (hs-CRP) was measured using an immunoturbidimetric assay.

Inflammation Study in Type 2 Diabetes (Zahedi et al., 2013)

- Study Design: A double-blind, randomized controlled clinical trial.
- Participants: Seventy-two women with type 2 diabetes.
- Intervention: 500 mg capsule of **quercetin** daily or a placebo for 10 weeks.
- Inflammatory Marker Analysis: Serum concentrations of high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α) were measured using enzyme-linked immunosorbent assay (ELISA) kits.
- Cardiovascular Risk Factor Assessment: Fasting blood glucose, lipid profiles, and blood pressure were measured at baseline and at the end of the study.

Endurance Performance Study (Davis et al., 2010)

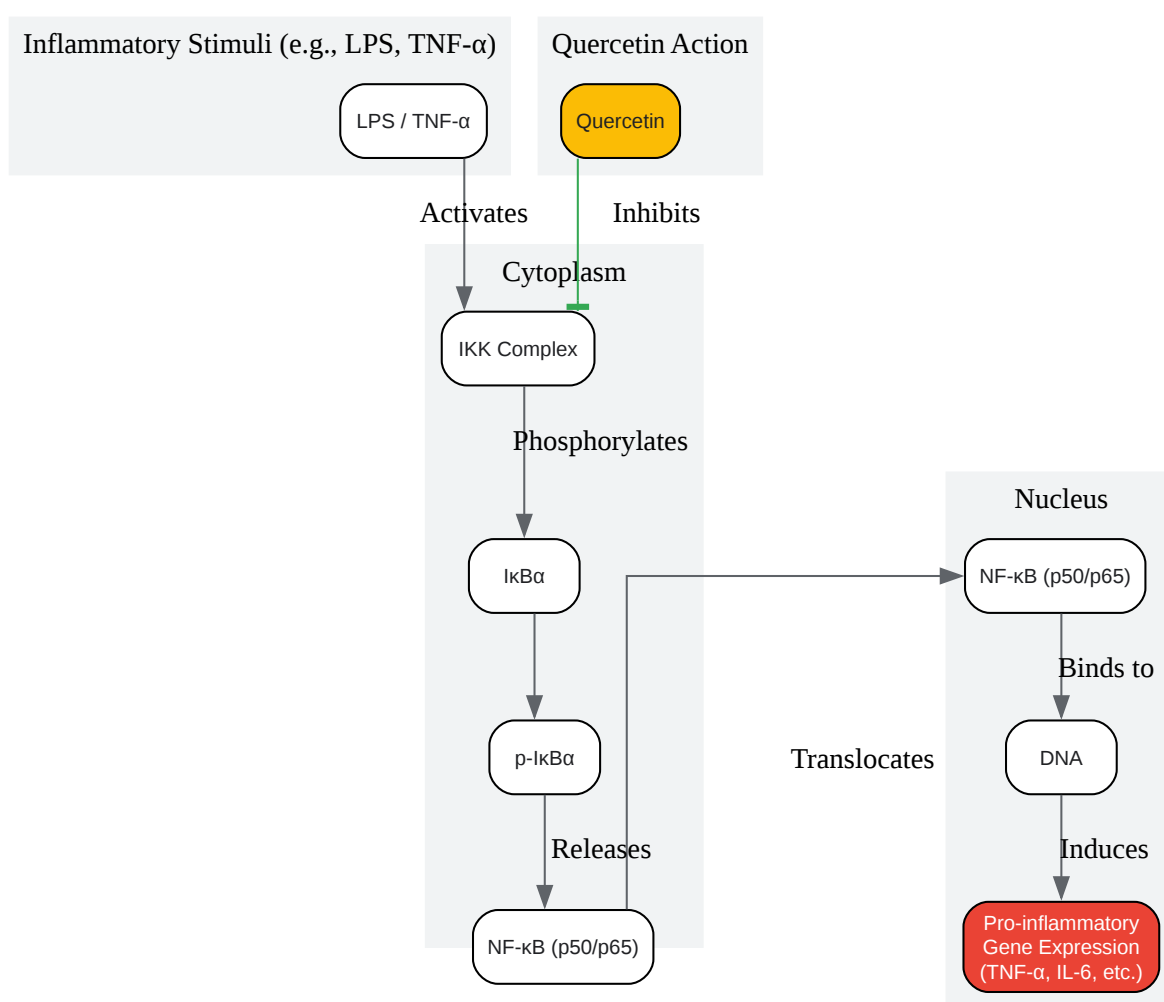
- Study Design: A randomized, double-blind, placebo-controlled crossover study.
- Participants: Twelve healthy, untrained volunteers.
- Intervention: 500 mg of **quercetin** twice daily (total 1000 mg/day) or a placebo for 7 days, with a washout period between treatments.
- Maximal Oxygen Consumption (VO₂max) Test: VO₂max was determined using a graded exercise test on a cycle ergometer. The protocol involved a progressive increase in workload until volitional exhaustion. Oxygen uptake was measured continuously using a metabolic cart.
- Endurance Capacity Test: Participants cycled at a fixed percentage of their VO₂max until fatigue. The time to exhaustion was recorded as the measure of endurance performance.

Underlying Signaling Pathways

The therapeutic effects of **quercetin** are attributed to its influence on several key signaling pathways involved in inflammation and antioxidant defense.

NF- κ B Signaling Pathway

Quercetin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF- α , IL-6, and adhesion molecules. By suppressing the NF- κ B pathway, **quercetin** can effectively dampen the inflammatory response.

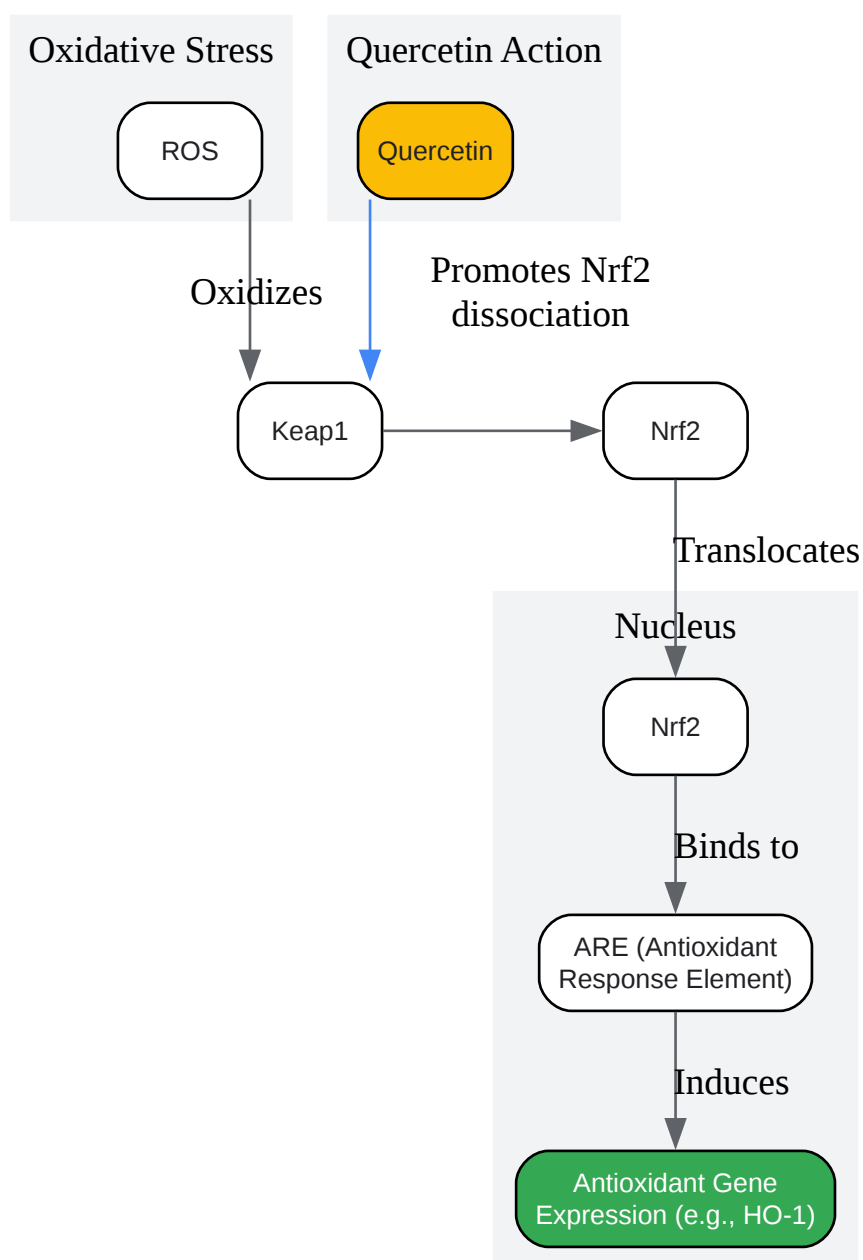


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Caption: **Quercetin** inhibits the NF- κ B signaling pathway.

Nrf2 Signaling Pathway

Quercetin is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative stress.

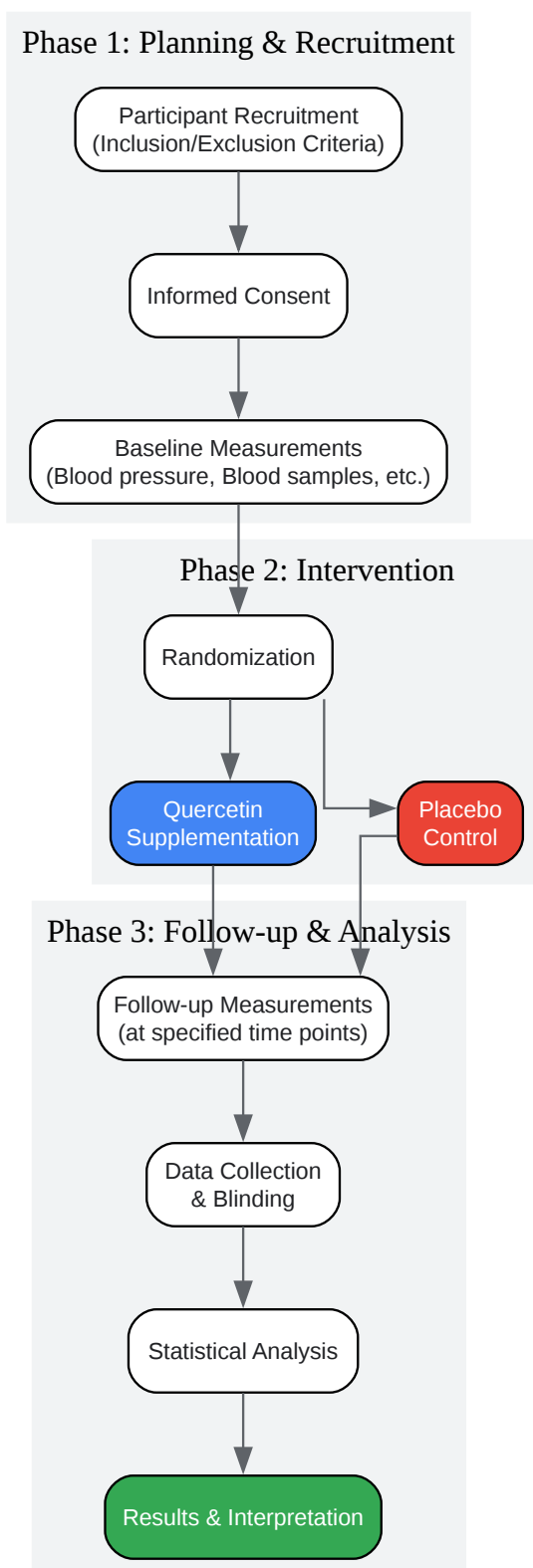


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Caption: **Quercetin** activates the Nrf2 antioxidant pathway.

General Experimental Workflow of a Quercetin Clinical Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating the effects of **quercetin** supplementation.



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Caption: A typical workflow for a **quercetin** clinical trial.

Conclusion

This meta-analysis comparison guide provides a comprehensive overview of the current clinical evidence for **quercetin** supplementation. The data consistently support a beneficial role for **quercetin** in reducing blood pressure and inflammation, as well as modestly enhancing endurance performance. The effects on lipid profiles are more variable and may depend on the population studied. The underlying mechanisms of action, primarily through the modulation of the NF- κ B and Nrf2 signaling pathways, provide a strong biological rationale for these clinical observations. Future research should focus on optimizing dosage and formulation to maximize the therapeutic potential of **quercetin** and further elucidate its role in various disease states.

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References

- 1. Quercetin reduces systolic blood pressure and plasma oxidised low-density lipoprotein concentrations in overweight subjects with a high-cardiovascular disease risk phenotype: a double-blinded, placebo-controlled cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 3. Graded Exercise Testing Protocols for the Determination of VO₂max: Historical Perspectives, Progress, and Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF- κ B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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